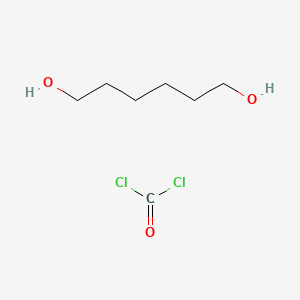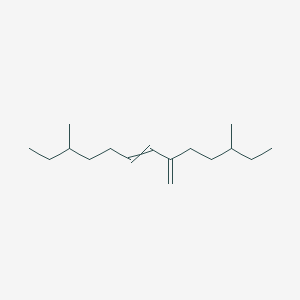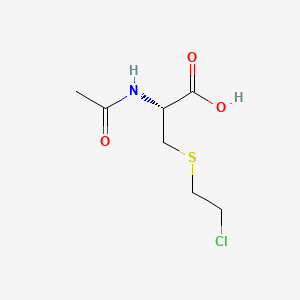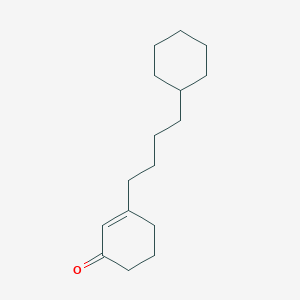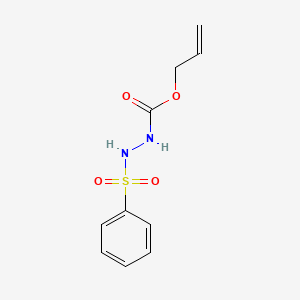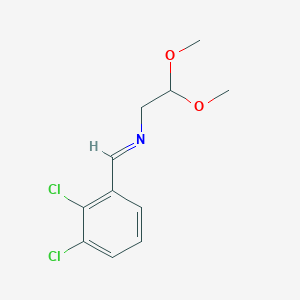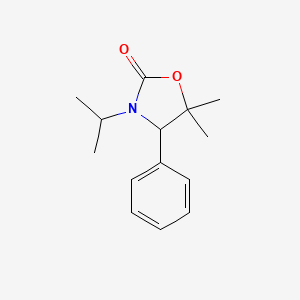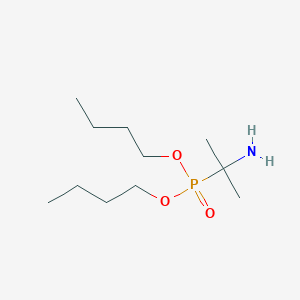
1,2-Dibromo-4-(2-bromoethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4-(2-bromoethyl)benzene: is an organic compound that belongs to the class of brominated aromatic hydrocarbons It is characterized by the presence of two bromine atoms attached to the benzene ring at positions 1 and 2, and an additional bromine atom attached to an ethyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(2-bromoethyl)benzene can be synthesized through a multi-step process involving the bromination of benzene derivatives. One common method involves the bromination of 1,2-dibromo-4-ethylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient bromination. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dibromo-4-(2-bromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in solvents such as ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reagents like zinc dust or sodium borohydride in solvents like ethanol or methanol.
Major Products:
- Substituted benzene derivatives
- Brominated benzoic acids
- Debrominated benzene derivatives
Applications De Recherche Scientifique
1,2-Dibromo-4-(2-bromoethyl)benzene has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2-dibromo-4-(2-bromoethyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to potential modifications in their structure and function. This can result in changes in cellular processes and biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1,2-Dibromo-1-phenylethane
- Phenylethylene bromide
- Styrene dibromide
- 1-Phenyl-1,2-dibromoethane
- 1,2-Dibromophenylethane
Comparison: 1,2-Dibromo-4-(2-bromoethyl)benzene is unique due to the presence of an additional bromine atom on the ethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
59216-16-9 |
|---|---|
Formule moléculaire |
C8H7Br3 |
Poids moléculaire |
342.85 g/mol |
Nom IUPAC |
1,2-dibromo-4-(2-bromoethyl)benzene |
InChI |
InChI=1S/C8H7Br3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2 |
Clé InChI |
RRJKXLYAUNMVET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CCBr)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


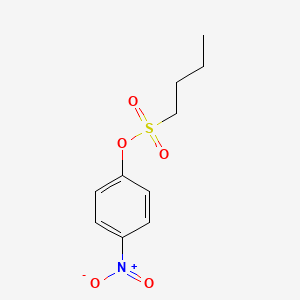


![3,6,9-Trioxabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14606842.png)
